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Compound of Interest

Compound Name: (R)-Piperazin-2-ylmethanol

Cat. No.: B181277

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
Piperazin-2-ylmethanol, a chiral piperazine derivative of interest in pharmaceutical research
and development. Due to the limited availability of published experimental spectra for this
specific enantiomer, this document presents a combination of predicted spectroscopic data,
characteristic spectral features, and detailed experimental protocols. This information is
intended to serve as a valuable resource for the identification, characterization, and quality
control of (R)-Piperazin-2-ylmethanol and related compounds.

Chemical Structure and Properties
« IUPAC Name: (2R)-piperazin-2-ylmethanol

e Molecular Formula: CsH12N20

« Molecular Weight: 116.16 g/mol

e CAS Number: 149715-47-9

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (R)-
Piperazin-2-ylmethanol. These values are calculated based on established spectroscopic
principles and databases and serve as a reference for experimental verification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for (R)-Piperazin-2-ylmethanol

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~3.5-3.7 dd 2H -CH20OH
~3.0-3.2 m 1H H-2

~2.7-2.9 m 4H H-3, H-5
~2.5-2.7 m 2H H-6

Variable brs 3H -NH, -OH

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and

other experimental conditions. dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 2: Predicted 3C NMR Spectroscopic Data for (R)-Piperazin-2-ylmethanol

Chemical Shift (6) ppm

Carbon Assignment

~65 -CH20H
~58 C-2
~46 C-3,C-5
~-45 C-6

Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (R)-Piperazin-2-ylmethanol
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Wavenumber . . . .
( 1 Vibration Type Functional Group Intensity
cm-
O-H stretch (H-
3400-3200 Alcohol Strong, Broad
bonded)
3350-3250 N-H stretch Secondary Amine Medium, Broad
2950-2850 C-H stretch Alkane Strong
1480-1440 C-H bend (scissoring) -CHz- Medium
1150-1050 C-O stretch Primary Alcohol Strong
1100-1000 C-N stretch Aliphatic Amine Medium-Weak

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for (R)-Piperazin-2-ylmethanol

mlz lon Type Notes

116 e Molecular ion (for Electron
lonization)

Protonated molecule (for

117 [M+H]*+ o
Electrospray lonization)
Loss of the hydroxymethyl
85 [M-CH20H]*
group
Fragmentation of the
70 [CaHsN]* _ o
piperazine ring
Common fragment from
44 [C2HsN]*

piperazine ring cleavage

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for (R)-
Piperazin-2-ylmethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of (R)-Piperazin-2-ylmethanol in approximately 0.7 mL of a suitable
deuterated solvent (e.g., D20, CDs0D, or DMSO-ds) in a 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a solvent-
appropriate reference standard, for chemical shift calibration.

H NMR Acquisition:

Set the spectrometer to a frequency of 400 MHz or higher for better resolution.

Lock the spectrometer on the deuterium signal of the solvent.

Optimize the magnetic field homogeneity (shimming).

Acquire the spectrum using a standard 90° pulse sequence.

Set the spectral width to encompass a range of 0-10 ppm.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
13C NMR Acquisition:

o Utilize a proton-decoupled pulse sequence to simplify the spectrum.

e Set the spectral width to 0-80 ppm to cover the expected aliphatic carbon signals.

e Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b181277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Place a small amount of neat (R)-Piperazin-2-ylmethanol (if liquid at room temperature) or
a finely ground solid sample directly onto the ATR crystal.

e Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm~1.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of (R)-Piperazin-2-ylmethanol in a solvent compatible with mass
spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
A typical concentration is in the range of 1-10 pug/mL.

Data Acquisition (ESI-MS):

 Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10
pL/min).

o Operate the mass spectrometer in positive ion mode to detect the [M+H]* ion.

o Set the capillary voltage, nebulizer gas pressure, and drying gas temperature to optimal
values for the instrument and analyte.

e Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion,
for instance, m/z 50-200.
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 For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by
isolating the precursor ion (m/z 117) and subjecting it to collision-induced dissociation (CID)
to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound such as (R)-Piperazin-2-ylmethanol.
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« To cite this document: BenchChem. [Spectroscopic Profile of (R)-Piperazin-2-ylmethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181277#r-piperazin-2-ylmethanol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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